
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate is a quaternary ammonium compound. This compound is characterized by the presence of a piperidinium core, a hydroxypropyl group, a methyl group, and an iodide ion, along with a thymyloxyacetate moiety. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate typically involves the quaternization of piperidine with 3-chloropropanol, followed by methylation and subsequent reaction with thymyloxyacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidinium derivatives.
Aplicaciones Científicas De Investigación
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate involves its interaction with cellular membranes. The compound disrupts membrane integrity by interacting with phospholipids, leading to increased permeability and leakage of cellular contents. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in oral care products for its antiseptic properties.
Dodecyltrimethylammonium chloride: Employed in various industrial applications as a surfactant.
Uniqueness
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate is unique due to its specific structural features, such as the presence of the thymyloxyacetate moiety, which imparts distinct physicochemical properties and enhances its antimicrobial efficacy compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
31339-07-8 |
|---|---|
Fórmula molecular |
C21H34INO3 |
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-1-ium-1-yl)propyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;iodide |
InChI |
InChI=1S/C21H34NO3.HI/c1-17(2)19-10-9-18(3)15-20(19)25-16-21(23)24-14-8-13-22(4)11-6-5-7-12-22;/h9-10,15,17H,5-8,11-14,16H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CARIJCMZAYKRIN-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCCC[N+]2(CCCCC2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



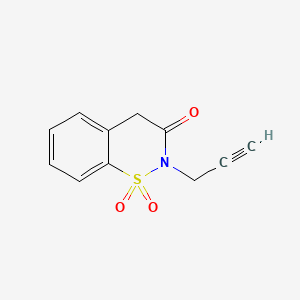
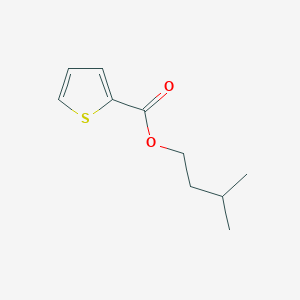
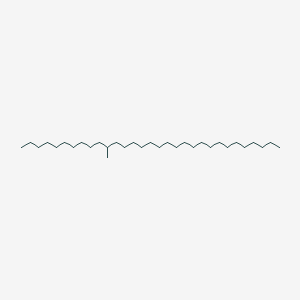
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
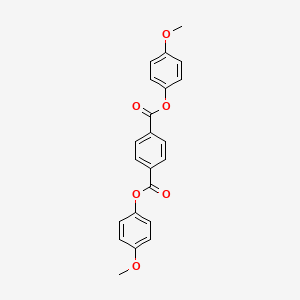
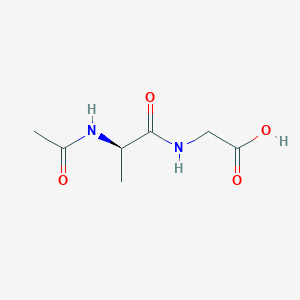
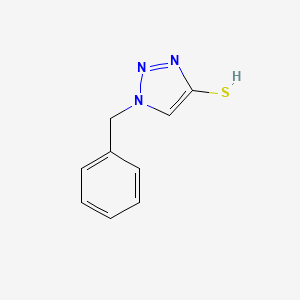
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
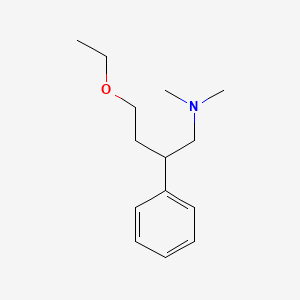
![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
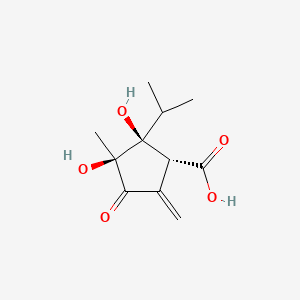
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

